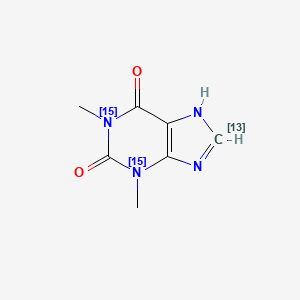

Theophylline-1,3-15N2,13C

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3+1,10+1,11+1 |

InChI Key |

ZFXYFBGIUFBOJW-XCMWBWGGSA-N |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N](C1=O)C)N[13CH]=N2 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

A Historical Look: the Dawn of Stable Isotope Tracers

The concept of using isotopes to trace the path of elements through various systems dates back to the early 20th century. nih.govnih.gov The initial focus was on radioactive isotopes, which, while powerful, presented challenges due to their instability. nih.gov The development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston was a pivotal moment, enabling the accurate identification and quantification of isotopes based on their mass differences. nih.gov This technological advancement paved the way for the use of stable, non-radioactive isotopes as tracers.

Early work by visionaries such as Georg de Hevesy, who received a Nobel Prize for his work, demonstrated the immense potential of isotopic tracers in revealing the dynamic nature of metabolism. researchgate.net Despite an initial surge in the use of radioisotopes following World War II, stable isotopes remained indispensable for studying elements like nitrogen and oxygen, which lack long-lived radioactive counterparts. nih.gov This necessity drove the continued refinement of techniques and instrumentation, solidifying the role of stable isotopes as a cornerstone of metabolic research. nih.govnih.gov

Illuminating the Invisible: the Power of Isotopic Labeling

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their heavier, stable isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.org This "label" does not significantly alter the chemical properties of the molecule but makes it distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orglucerna-chem.chthermofisher.com This allows researchers to track the journey of the labeled molecule through complex biochemical pathways within a cell or organism. wikipedia.orgstudysmarter.co.uk

This ability to trace molecular fates has profound implications for understanding metabolism. By introducing a labeled compound and analyzing its subsequent metabolites, scientists can elucidate metabolic pathways, quantify the rate of reactions (metabolic flux), and understand how these processes are regulated. silantes.com This approach has been instrumental in diverse fields, from studying protein turnover and nutrient utilization to drug development and environmental science. nih.govstudysmarter.co.uksilantes.com

A Sharper Tool: the Unique Advantages of Theophylline 1,3 ¹⁵n₂,¹³c

Theophylline (B1681296), a methylxanthine compound, has long been a subject of metabolic investigation. The introduction of isotopically labeled versions, particularly Theophylline-1,3-¹⁵N₂,¹³C, has provided researchers with a highly specific and powerful tool for metabolic studies. nih.govnih.gov

One of the key advantages of using this multi-labeled theophylline is the enhanced precision it offers in metabolic tracking. The presence of both ¹⁵N and ¹³C isotopes provides a distinct mass signature, making it easier to identify and quantify theophylline and its metabolites in complex biological samples like plasma and urine. nih.govcapes.gov.br This is particularly crucial in studies where the concentrations of metabolites may be very low.

A significant research finding enabled by labeled theophylline was the discovery of a unique metabolic pathway in premature newborns. nih.govnih.gov Studies using [1,3-¹⁵N₂], [2-¹³C] theophylline demonstrated that in these infants, theophylline is converted to caffeine (B1668208) through N-7 methylation, a pathway that is virtually nonexistent in adults. nih.govnih.gov This highlighted the developmental differences in drug metabolism and would have been difficult to uncover without the use of a stable isotope-labeled tracer.

Furthermore, the use of stable isotopes like those in Theophylline-1,3-¹⁵N₂,¹³C allows for in vivo studies in sensitive populations, such as children, as they are non-radioactive and safe. nih.gov This has opened doors to understanding drug metabolism and kinetics in ways that were previously not possible.

The application of isotopically labeled compounds is not limited to tracking metabolic fate. In a study on the crystallization of the antibody pembrolizumab (B1139204), [2-¹³C, 1, 3-¹⁵N₂] labeled caffeine was utilized to investigate the solid-state properties of the formulation using advanced NMR techniques. acs.org This demonstrates the versatility of such labeled compounds as probes in various areas of chemical and biological research.

The data from studies using labeled theophylline can be effectively presented in interactive tables, allowing for a clearer understanding of the research findings.

| Labeled Compound | Application | Key Finding | Reference |

| [1,3-¹⁵N₂], [2-¹³C] Theophylline | Study of theophylline metabolism in premature newborns | Demonstrated the conversion of theophylline to caffeine via N-7 methylation, a pathway absent in adults. | nih.gov, nih.gov |

| [¹³C, ¹⁵N₂]theophylline | Development of a gas chromatographic-mass spectrometric method for determination in serum and urine | Enabled accurate and precise quantification of labeled and unlabeled theophylline and its metabolite, 1,3-dimethyluric acid. | capes.gov.br |

| [2-¹³C, 1, 3-¹⁵N₂] Caffeine | Investigation of pembrolizumab crystalline suspension formulations | Utilized in solid-state NMR to probe the structure and dynamics of the biopharmaceutical formulation. | acs.org |

Synthesis and Isotopic Analysis of Theophylline-1,3-¹⁵N₂,¹³C

The precise synthesis and rigorous characterization of isotopically labeled compounds are fundamental to a wide range of scientific investigations, from metabolic studies to advanced analytical method development. Theophylline-1,3-¹⁵N₂,¹³C, a stable isotope-labeled analog of the pharmaceutical compound theophylline, serves as a critical tool in such research. This article details the methodologies for its synthesis, focusing on the strategic incorporation of ¹⁵N and ¹³C isotopes, and the subsequent comprehensive characterization to ensure its isotopic and chemical integrity.

Investigation of Theophylline Metabolic Pathways and Enzyme Kinetics Using Stable Isotope Tracers

Elucidation of Cytochrome P450 (CYP) Mediated Metabolism in In Vitro Systems.nih.govnih.gov

In vitro studies utilizing human liver microsomes and cDNA-expressed human cytochrome P450 isoforms have been crucial in identifying the key enzymes responsible for theophylline (B1681296) metabolism. nih.govnih.govnih.gov The use of labeled theophylline has facilitated the accurate measurement of metabolic products and the determination of enzyme kinetics. nih.gov

Specificity and Activity of CYP1A2 Isozyme.nih.govnih.gov

The cytochrome P450 1A2 (CYP1A2) isozyme is the primary enzyme responsible for the metabolism of theophylline in humans. nih.govnih.govpharmgkb.org Studies have shown that CYP1A2 catalyzes both the N-demethylation and 8-hydroxylation of theophylline. nih.gov This isoform exhibits a high affinity for theophylline, although substrate inhibition has been observed at higher concentrations. nih.gov The intrinsic clearance of theophylline to its main metabolite, 1,3-dimethyluric acid, is highest with CYP1A2, underscoring its major role in the drug's elimination. nih.gov The use of Theophylline-1,3-¹⁵N₂,¹³C as a tracer in pharmacokinetic studies allows for the precise assessment of CYP1A2 activity in vivo. nih.gov

Role of Other CYP Enzymes in Theophylline Biotransformation.

While CYP1A2 is the principal enzyme, other cytochrome P450 isoforms contribute to theophylline metabolism, particularly at higher concentrations. nih.govnih.gov

CYP2E1: This enzyme is considered a low-affinity, high-capacity isoform involved in theophylline 8-hydroxylation. nih.govnih.gov Its contribution becomes more significant at elevated theophylline levels. nih.gov

CYP1A1: The affinity of CYP1A1 for theophylline is comparable to that of CYP1A2. nih.gov When induced, for instance by smoking, CYP1A1 can play a more substantial role in theophylline metabolism. nih.govpharmgkb.org

CYP2D6 and CYP3A4: Studies have indicated that CYP2D6 plays only a minor role, and CYP3A4 is not significantly active in the in vitro metabolism of theophylline. nih.govnih.gov However, some in vivo drug interaction studies suggest a minor role for CYP3A4 in the formation of demethylated metabolites. pharmgkb.org

Exploration of Xanthine (B1682287) Oxidase/Oxidoreductase Pathways.nih.gov

The N-demethylation of theophylline by CYP1A2 produces metabolites such as 1-methylxanthine (B19228). pharmgkb.orgkoreamed.org This metabolite is further oxidized by xanthine oxidase/oxidoreductase to form 1-methyluric acid. nih.govkoreamed.org The use of a xanthine oxidase inhibitor, allopurinol, has been shown to increase the excretion of 1-methylxanthine and decrease the excretion of 1-methyluric acid, confirming the role of this enzyme in the metabolic cascade. nih.gov In certain experimental systems, such as Pseudomonas putida, xanthine oxidase has demonstrated a broad substrate specificity, being able to oxidize theophylline and 3-methylxanthine (B41622). scielo.br

Deconvolution of N-Demethylation and C-Oxidation Metabolic Fluxes.nih.govnih.gov

Identification of Labeled Metabolites (e.g., Caffeine (B1668208), Paraxanthine, Theobromine (B1682246), Uric Acid Derivatives).nih.govnih.gov

The use of labeled theophylline has enabled the unequivocal identification of its various metabolites in biological fluids. nih.govcapes.gov.br In a study involving premature newborns receiving [1,3-¹⁵N], [2-¹³C] theophylline, labeled caffeine, paraxanthine, and theobromine were detected in plasma and urine. nih.gov This demonstrated that N-7 methylation of theophylline to caffeine can occur, a pathway that is more predominant in neonates due to the immaturity of other metabolic enzyme systems. nih.govnih.gov The primary metabolites formed through demethylation and oxidation include 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid. nih.govnih.gov The subsequent action of xanthine oxidase on the demethylated products leads to the formation of corresponding uric acid derivatives, such as 1-methyluric acid. nih.gov

Quantitative Analysis of Metabolic Ratios in Experimental Models (e.g., Microsomes, Cell Lines, Animal Models).nih.govnih.gov

The ability to distinguish between the administered labeled drug and its unlabeled endogenous counterparts allows for precise quantitative analysis of metabolic ratios in various experimental settings.

In studies with human liver microsomes, the formation of the three main metabolites—3-methylxanthine, 1-methylxanthine, and 1,3-dimethyluric acid—has been quantified. nih.gov The kinetic parameters, Km and Vmax, for these pathways have been determined, revealing a high correlation between the two demethylation pathways, suggesting they are catalyzed by the same enzyme. nih.gov

Animal models, such as rats, have also been used to study theophylline metabolism. In rats, the major urinary metabolites are unchanged theophylline and 1,3-dimethyluric acid, followed by 1-methyluric acid and 3-methylxanthine. nih.gov

The use of stable isotope-labeled theophylline in conjunction with mass spectrometry provides a powerful tool for these quantitative assessments, offering high accuracy and precision. nih.govcapes.gov.br

Table 1: Key Enzymes in Theophylline Metabolism and Their Primary Functions

| Enzyme | Primary Metabolic Pathway(s) | Affinity/Capacity |

|---|---|---|

| CYP1A2 | N-demethylation, 8-hydroxylation | High affinity, low capacity |

| CYP2E1 | 8-hydroxylation | Low affinity, high capacity |

| CYP1A1 | N-demethylation, 8-hydroxylation | High affinity (role significant when induced) |

| Xanthine Oxidase | Oxidation of methylxanthines | --- |

Table 2: Major Metabolites of Theophylline Identified Using Isotope Tracers

| Metabolite | Precursor Pathway |

|---|---|

| 1,3-Dimethyluric Acid | C-Oxidation (8-hydroxylation) of Theophylline |

| 1-Methylxanthine | N-Demethylation of Theophylline |

| 3-Methylxanthine | N-Demethylation of Theophylline |

| 1-Methyluric Acid | Oxidation of 1-Methylxanthine |

| Caffeine | N-Methylation of Theophylline (predominant in neonates) |

| Paraxanthine | Further metabolism of Caffeine |

| Theobromine | Further metabolism of Caffeine |

Mechanistic Studies of Theophylline Interconversion and Transmethylation Reactions

The use of stable isotope tracers, particularly compounds like Theophylline-1,3-¹⁵N₂,¹³C, has been instrumental in elucidating the complex metabolic pathways of methylxanthines. nih.gov These labeled molecules act as powerful tools for tracking the biotransformation of drugs within biological systems, allowing researchers to distinguish between administered compounds and their metabolites with high precision. aap.orgsymeres.com This approach, often coupled with gas chromatography-mass spectrometry (GC-MS), enables the unambiguous tracking of atoms through various metabolic reactions, providing deep mechanistic insights into processes like interconversion and transmethylation. nih.govnih.gov

Research in premature newborns has been particularly revealing regarding the interconversion of theophylline. nih.gov In this population, a significant metabolic pathway is the N-7 methylation of theophylline to produce caffeine. nih.govaap.org This was a critical finding, as the presence of caffeine in neonates treated with theophylline could have been attributed to several sources, including transplacental transfer or breast milk. aap.org

The major metabolic pathways for theophylline in adults involve N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX), and 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU). pharmgkb.orgnih.gov Enzyme kinetic studies using human liver microsomes have identified the specific cytochrome P450 (CYP) isozymes responsible for these transformations. CYP1A2 is the primary enzyme involved in the N-demethylation to both 1-MX and 3-MX, as well as the high-affinity enzyme for 8-hydroxylation to form 1,3-DMU. nih.gov Further studies have indicated a minor role for CYP2E1 in the 8-hydroxylation pathway, while CYP3A4 appears to have only minimal involvement. nih.gov The metabolite 1-methylxanthine is subsequently metabolized further by xanthine oxidase (XDH). pharmgkb.org

The kinetic parameters for the principle metabolic pathways of theophylline have been characterized, highlighting the different efficiencies of the enzymatic reactions.

Table 1: Kinetic Parameters of Theophylline Metabolism in Human Liver Microsomes

| Metabolite | Enzyme | Km (mM) | Vmax (pmol·mg⁻¹·min⁻¹) |

|---|---|---|---|

| 1-Methylxanthine (1-MX) | CYP1A2 (High-affinity) | 0.29 (± 0.21) | 5.92 (± 3.74) |

| 3-Methylxanthine (3-MX) | CYP1A2 (High-affinity) | 0.28 (± 0.08) | 3.32 (± 2.19) |

| 1,3-Dimethyluric Acid (1,3-DMU) | CYP1A2 (High-affinity) | 0.31 (± 0.14) | 43.3 (± 9.3) |

Data sourced from studies on human liver microsomes and represent the high-affinity enzyme component. nih.gov

Stable isotope tracer studies have been fundamental in confirming these complex metabolic interconversions.

Table 2: Key Findings from Stable Isotope Studies on Theophylline Interconversion

| Study Focus | Isotope Tracer Used | Key Finding | Citation |

|---|---|---|---|

| Metabolism in Premature Newborns | [1,3-¹⁵N], [2-¹³C] Theophylline | Confirmed N-7 methylation of theophylline to form labeled caffeine, paraxanthine, and theobromine. | nih.gov |

| Confirmation of In Vivo Conversion | Theophylline labeled with ¹⁵N on positions 1 and 3, and ¹³C on position 2. | Demonstrated that caffeine found in plasma of neonates was endogenously produced from theophylline. | aap.org |

| Fetal Metabolism | Methylxanthine molecules labeled with stable isotopes (¹⁵N and ¹³C). | Showed that the human fetus can metabolize theophylline, administered to the mother, into caffeine. | nih.gov |

| Compound Name |

|---|

| 1,3-Dimethyluric Acid (1,3-DMU) |

| 1-Methylxanthine (1-MX) |

| 3-Methylxanthine (3-MX) |

| Caffeine |

| Paraxanthine |

| Theobromine |

| Theophylline |

Applications in Non Clinical Pharmacokinetic and Pharmacodynamic Modeling

Development of Physiologically-Based Pharmacokinetic (PBPK) Models for Labeled Theophylline (B1681296)

PBPK models are mathematical constructs that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. The development of robust and predictive PBPK models relies on high-quality input parameters derived from both in vitro and in vivo experiments. Theophylline-1,3-¹⁵N₂,¹³C is critical for generating the precise in vitro metabolic data that forms the foundation of these models.

The metabolic clearance of theophylline is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2. To accurately model this process, the intrinsic clearance (CLint) values for each metabolic pathway must be determined experimentally. This is typically achieved using in vitro systems such as human liver microsomes (HLM) or recombinant human CYP enzymes.

In these assays, unlabeled theophylline is incubated with the enzyme system, and the rate of metabolite formation is measured over time. Theophylline-1,3-¹⁵N₂,¹³C is added to the reaction mixture at a known concentration, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Because the SIL standard co-elutes with the analyte and experiences identical ionization suppression or enhancement (matrix effects), it corrects for variations in sample preparation and analytical response. This ensures highly accurate and precise quantification of the metabolites formed from unlabeled theophylline.

The kinetic parameters derived from these experiments, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then used as direct inputs for the liver metabolism component of a PBPK model. This "bottom-up" approach, grounded in mechanistically derived data, allows for the prediction of hepatic clearance in a virtual population.

| Metabolic Pathway | Primary Enzyme | Parameter | Value | System |

|---|---|---|---|---|

| N¹-demethylation to 3-Methylxanthine (B41622) | CYP1A2 | Km (µM) | 250 - 350 | Human Liver Microsomes |

| N³-demethylation to 1-Methylxanthine (B19228) | CYP2E1 / CYP1A2 | Km (µM) | > 1000 | Human Liver Microsomes |

| C⁸-hydroxylation to 1,3-Dimethyluric acid | CYP1A2 | Km (µM) | 200 - 300 | Human Liver Microsomes |

| C⁸-hydroxylation to 1,3-Dimethyluric acid | CYP1A2 | Vmax (pmol/min/mg protein) | 150 - 200 | Human Liver Microsomes |

PBPK models are powerful tools for predicting drug-drug interactions (DDIs). The accuracy of these predictions depends on precise characterization of the inhibition potential of co-administered drugs. Theophylline is a classic probe substrate for CYP1A2 activity, and Theophylline-1,3-¹⁵N₂,¹³C facilitates the accurate determination of inhibition constants (Ki) in vitro.

To assess a DDI, unlabeled theophylline is incubated with liver microsomes in the presence of a potential inhibitor (e.g., fluvoxamine, a potent CYP1A2 inhibitor). The experiment is repeated across a range of inhibitor concentrations. By using Theophylline-1,3-¹⁵N₂,¹³C as the internal standard, the rate of formation of the primary metabolite, 1,3-dimethyluric acid, can be accurately measured at each inhibitor concentration. This data is used to calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition), which can then be converted to a Ki value. This mechanistically derived Ki is a critical parameter for the DDI module within a PBPK model, enabling simulation of the impact of a perpetrator drug on theophylline clearance.

Tracer Studies in Animal Models for Distribution and Elimination Dynamics

Stable isotope tracers provide a distinct advantage over radioisotopes in certain non-clinical studies by eliminating the need for specialized facilities for handling radioactive materials. Theophylline-1,3-¹⁵N₂,¹³C allows for highly specific and sensitive quantification of the drug and its metabolites in complex biological matrices from animal models.

Understanding how a drug distributes into and is metabolized by various tissues is fundamental to pharmacokinetics. In a typical non-clinical study, an animal model (e.g., rat or dog) is administered theophylline. By including a microtracer dose of Theophylline-1,3-¹⁵N₂,¹³C, or by administering the labeled compound as the sole agent, researchers can track its disposition with high precision.

At selected time points post-administration, tissues of interest (e.g., liver, kidney, lung, brain) are collected. Following homogenization and extraction, LC-MS/MS analysis is used to quantify the concentrations of the labeled parent drug and its key labeled metabolites. By comparing the metabolite-to-parent concentration ratios across different tissues, the primary sites of metabolism can be identified. For instance, a significantly higher ratio of labeled 1,3-dimethyluric acid to labeled theophylline in the liver compared to other tissues would confirm the liver as the principal organ of metabolism. This data is invaluable for refining the tissue compartments within a PBPK model.

Mass balance studies are conducted to account for all pathways of elimination of a drug from the body. Using a stable isotope-labeled compound like Theophylline-1,3-¹⁵N₂,¹³C is an effective method for these investigations in animal models.

In a typical study design, a rat is housed in a metabolic cage after administration of a single dose of Theophylline-1,3-¹⁵N₂,¹³C. Urine and feces are collected separately over a defined period (e.g., 72 hours). The total amount of the labeled material (parent drug plus all metabolites) is quantified in the pooled urine and feces samples. This allows for the determination of the primary route of excretion. For a compound like theophylline, which is cleared primarily via hepatic metabolism followed by renal excretion of its more polar metabolites, the majority of the administered dose is recovered in the urine. LC-MS/MS analysis of the urine can further provide a complete metabolic profile, identifying and quantifying each major labeled metabolite.

| Excretion Route | Collection Interval | Mean Cumulative Recovery (% of Administered Dose) |

|---|---|---|

| Urine | 0 - 24 hours | 85.6% |

| 24 - 48 hours | 4.1% | |

| Total (0 - 72 hours) | 90.2% | |

| Feces | 0 - 24 hours | 2.5% |

| 24 - 48 hours | 1.3% | |

| Total (0 - 72 hours) | 4.1% | |

| Total Recovery | 0 - 72 hours | 94.3% |

Application of Stable Isotope Methodology in Investigating Formulation Effects (non-clinical)

The development of new drug formulations, such as modified-release tablets, requires careful assessment of their pharmacokinetic profiles relative to a reference formulation. The stable isotope methodology offers a powerful and efficient design for conducting such comparative bioavailability studies in animal models.

This approach, often called a "simultaneous administration" or cassette-dosing study, reduces inter-subject variability, which is a significant challenge in animal studies. In a crossover design using dogs, for example, each animal can be simultaneously administered two formulations: the reference formulation (e.g., an immediate-release solution) containing unlabeled theophylline and the test formulation (e.g., a new sustained-release tablet) containing Theophylline-1,3-¹⁵N₂,¹³C.

Blood samples are collected over time, and a single LC-MS/MS analysis can simultaneously measure the plasma concentrations of both the labeled and unlabeled drug. This allows for a direct, within-subject comparison of the absorption profiles. The resulting pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation can be compared with high statistical power, requiring fewer animals than a traditional parallel-group or sequential crossover study. This method provides definitive data on the relative rate and extent of absorption, which is critical for formulation optimization during pre-clinical development.

| Parameter | Reference Formulation (Unlabeled Theophylline) | Test Formulation (Theophylline-1,3-¹⁵N₂,¹³C) |

|---|---|---|

| Cmax (ng/mL) | 8,540 ± 950 | 4,120 ± 630 |

| Tmax (hr) | 1.5 ± 0.5 | 6.0 ± 1.0 |

| AUC₀-inf (ng·hr/mL) | 75,600 ± 8,100 | 74,900 ± 7,800 |

Insights into Kinetic Isotope Effects and Isotopic Labeling Strategies

Theoretical Framework for Kinetic Isotope Effects in Theophylline (B1681296) Metabolism

The theoretical basis for kinetic isotope effects (KIEs) lies in the principles of physical organic chemistry, where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. libretexts.orgprinceton.edu This effect stems from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes. libretexts.org A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. libretexts.org

In the context of theophylline metabolism, the key reactions involve N-demethylation and C8-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP2E1. pharmgkb.orgglowm.com The metabolism of theophylline to its primary metabolites, such as 1-methylxanthine (B19228) and 3-methylxanthine (B41622), involves the cleavage of C-H and C-N bonds. pharmgkb.orgresearchgate.net

The theoretical framework for KIEs in theophylline metabolism predicts that if a C-H or C-N bond involving an isotopically labeled atom is broken in the rate-determining step of the reaction, a primary kinetic isotope effect will be observed. libretexts.orgprinceton.edu For Theophylline-1,3-¹⁵N₂,¹³C, the presence of ¹⁵N at the 1 and 3 positions and ¹³C at a specific position allows for the investigation of N-demethylation pathways. If the cleavage of the N-CH₃ bond is the slowest step, the rate of metabolism for the labeled theophylline will be slower than that of the unlabeled compound.

Density functional theory (DFT) calculations have been employed to study the N-demethylation of theophylline by CYP P450. These theoretical studies suggest that the reaction proceeds via a hydrogen atom transfer (HAT) from the methyl group to the active oxygen species of the enzyme, which is the rate-determining step. researchgate.net The magnitude of the predicted KIE can provide insights into the structure of the transition state. According to the Melander-Westheimer postulate, a more electron-withdrawing substituent can lead to a later transition state and a larger KIE. acs.org

Secondary KIEs can also occur if the isotopic substitution is at a position adjacent to the bond being broken. libretexts.org In Theophylline-1,3-¹⁵N₂,¹³C, the ¹³C and ¹⁵N labels could potentially induce secondary KIEs, providing further information about the transition state geometry and reaction mechanism.

Experimental Determination of Isotopic Effects on Reaction Rates and Pathways

Experimental studies have utilized isotopically labeled theophylline to probe its metabolism. The use of stable isotopes like ¹³C and ¹⁵N is advantageous as they are non-radioactive and safe for use in human studies, including in vulnerable populations like premature infants. researchgate.netaap.org

A significant application of labeled theophylline has been in demonstrating metabolic pathways that differ between populations. For instance, using [1,3-¹⁵N], [2-¹³C] theophylline, researchers were able to show that premature newborns metabolize theophylline to caffeine (B1668208) via N-7 methylation, a pathway that is virtually nonexistent in adults. researchgate.netnih.gov This was determined by detecting labeled caffeine in the plasma and urine of preterm newborns who had been administered the labeled theophylline. nih.gov

The experimental determination of KIEs typically involves comparing the metabolic rates of the labeled and unlabeled compounds. This can be achieved through in vitro studies using liver microsomes or in vivo studies in animal models or human subjects. acs.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and quantifying the parent drug and its metabolites, and for determining the isotopic composition. nih.govresearchgate.net

The following table summarizes experimental findings from studies using isotopically labeled theophylline:

| Study Focus | Isotopically Labeled Compound | Key Finding | Analytical Technique | Reference |

| Theophylline Metabolism in Premature Newborns | [1,3-¹⁵N], [2-¹³C] Theophylline | Demonstrated N-7 methylation of theophylline to caffeine. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Placental Transfer of Drugs | Labeled Theophylline | Developed a model to study drug kinetics in both fetus and mother. | Not specified | aap.org |

Implications of Isotopic Labeling for Accurate Tracer Studies

Isotopic labeling is a cornerstone of tracer studies, which are designed to follow the metabolic fate of a drug or molecule within a biological system. creative-proteomics.com The use of Theophylline-1,3-¹⁵N₂,¹³C as a tracer offers significant advantages for accuracy and specificity in pharmacokinetic and metabolic research. researchgate.netsmolecule.com

One of the primary implications of using a stable isotope-labeled tracer is the ability to distinguish the administered drug from endogenous compounds or pre-existing drug in the system. This is particularly important in studies where the subject may already have the drug in their system, such as in steady-state pharmacokinetic studies. aap.org By administering the labeled compound, researchers can precisely measure its absorption, distribution, metabolism, and excretion without interference from the unlabeled drug. aap.org

The "isotope cluster technique" is a powerful method that leverages the unique mass spectrometric signature of isotopically labeled compounds. aap.org The labeled drug and its metabolites will appear as doublets in the mass spectrum, with a mass difference corresponding to the isotopic label. This allows for the confident identification and quantification of metabolites, even those present at very low concentrations. aap.org

Furthermore, stable isotope tracers like Theophylline-1,3-¹⁵N₂,¹³C enable studies that would be difficult or unethical to perform with radioactive isotopes, such as in pediatric or pregnant populations. researchgate.netaap.org The safety of stable isotopes allows for their use in a wider range of clinical research, providing valuable data on drug metabolism in these specific populations. researchgate.net

The use of stable isotope-labeled caffeine has been validated for measuring CYP1A2 activity through urine metabolite ratios. nih.gov This demonstrates the utility of isotopically labeled compounds as reliable probes for enzyme activity, a principle that is directly applicable to studies using labeled theophylline to investigate the activity of CYP enzymes involved in its metabolism. nih.gov

Advantages of Multi-Isotope Labeling (¹³C and ¹⁵N) in Complex Biological Systems

The simultaneous incorporation of multiple stable isotopes, such as ¹³C and ¹⁵N in Theophylline-1,3-¹⁵N₂,¹³C, offers several distinct advantages for studying metabolic processes in complex biological systems. nih.gov

Enhanced Tracer Specificity and Reduced Ambiguity: Multi-isotope labeling provides a more unique mass signature for the tracer molecule and its metabolites. This increased specificity is particularly valuable in complex biological matrices where numerous endogenous compounds could potentially interfere with the analysis. The distinct isotopic pattern of a multi-labeled compound makes it easier to differentiate from background noise and unambiguously identify its metabolic products. nih.gov

Probing Multiple Metabolic Sites Simultaneously: By placing different isotopes at various positions within the molecule, it is possible to investigate multiple metabolic pathways concurrently. For Theophylline-1,3-¹⁵N₂,¹³C, the ¹⁵N labels at the 1 and 3 positions are ideal for tracking N-demethylation reactions, while the ¹³C label can provide insights into other metabolic transformations, such as C-H bond cleavage during hydroxylation, depending on its position. This allows for a more comprehensive understanding of the drug's metabolic profile from a single experiment.

Increased Sensitivity and Accuracy in Quantitative Studies: Multi-isotope labeling can improve the sensitivity and accuracy of quantitative mass spectrometry. longdom.org Isotope dilution mass spectrometry, where a known amount of the labeled compound is used as an internal standard, is a gold-standard method for quantification. The use of a multi-labeled standard can further minimize analytical variability and enhance the precision of the measurements. longdom.org

The following table outlines the key advantages of multi-isotope labeling:

| Advantage | Description | Relevance to Theophylline-1,3-¹⁵N₂,¹³C | Reference |

| Enhanced Specificity | Provides a unique mass signature, reducing interference from endogenous compounds. | Allows for clear identification of theophylline and its metabolites in complex biological samples like plasma and urine. | nih.gov |

| Simultaneous Pathway Probing | Different isotopes at various positions allow for concurrent investigation of multiple metabolic reactions. | The ¹⁵N and ¹³C labels can track N-demethylation and other metabolic transformations in a single study. | |

| Elucidation of Complex Interactions | Helps to understand the interplay between different metabolic pathways. | Can reveal how the N-demethylation pathways are balanced with the C8-hydroxylation pathway. | nih.gov |

| Improved Quantitative Accuracy | Enhances the precision of isotope dilution mass spectrometry for accurate drug and metabolite quantification. | Enables highly accurate pharmacokinetic studies of theophylline. | longdom.org |

Future Directions and Emerging Research Paradigms

Integration of Theophylline-1,3-¹⁵N₂,¹³C Studies with Systems Biology and Multi-Omics Approaches

The future of biomedical research lies in the integration of multiple data streams to create a holistic understanding of biological systems. nih.govnih.gov The use of Theophylline-1,3-¹⁵N₂,¹³C is highly compatible with this systems biology approach. By introducing this labeled compound, researchers can trace its journey through the body, providing a dynamic layer of information that can be integrated with other "omics" data.

Metabolomics, the large-scale study of small molecules, is a field where stable isotope tracers are particularly powerful. nih.govnih.gov Techniques like Stable Isotope-Resolved Metabolomics (SIRM) use tracers such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine to map metabolic networks. nih.govnih.gov Theophylline-1,3-¹⁵N₂,¹³C serves a similar purpose, allowing for the precise tracking of the drug's own metabolic fate and its influence on endogenous metabolic pathways. nih.gov This allows researchers to move beyond simple concentration measurements to understanding the actual flow, or flux, of molecules through biochemical reactions. springernature.comnih.gov

The data generated from tracing Theophylline-1,3-¹⁵N₂,¹³C can be correlated with genomic, transcriptomic, and proteomic data from the same biological samples. nih.gov This multi-omics integration can reveal, for instance, how genetic variations (genomics) might alter the expression of drug-metabolizing enzymes (transcriptomics and proteomics), leading to observable changes in the metabolic profile of Theophylline-1,3-¹⁵N₂,¹³C (metabolomics).

Table 1: Illustrative Multi-Omics Integration with Theophylline-1,3-¹⁵N₂,¹³C

| Omics Layer | Type of Data Generated | Research Question Addressed with Theophylline-1,3-¹⁵N₂,¹³C |

|---|---|---|

| Genomics | DNA sequence variations (e.g., SNPs in CYP enzymes) | Do specific genetic profiles correlate with faster or slower metabolism of the theophylline (B1681296) backbone? |

| Transcriptomics | mRNA expression levels of metabolic enzymes and transporters | How does disease-state gene expression alter the pathways used to metabolize theophylline? |

| Proteomics | Abundance and post-translational modifications of proteins | Is the quantity of key metabolic enzymes directly related to the rate of formation of specific ¹³C- and ¹⁵N-labeled metabolites? |

| Metabolomics/Fluxomics | Identification and quantification of labeled metabolites and metabolic flux rates | What is the precise metabolic fate of the xanthine (B1682287) core (traced by ¹³C and ¹⁵N) and how does it impact endogenous pathways? |

Development of Advanced Bioanalytical Techniques for High-Throughput Isotopic Analysis

The increasing complexity of stable isotope tracer studies generates a large volume of samples, necessitating the development of rapid and highly sensitive bioanalytical techniques. nih.gov The analysis of samples from studies using Theophylline-1,3-¹⁵N₂,¹³C requires instrumentation that can accurately distinguish between the unlabeled drug and its various isotopically labeled metabolites.

High-resolution mass spectrometry (MS) is essential for this work. springernature.com Technologies such as Fourier-transform mass spectrometry (FT-MS) provide the necessary resolving power to unambiguously identify molecules based on their precise mass, which is critical for separating metabolites that may only differ by the presence of a ¹³C or ¹⁵N atom. nih.gov This level of precision is crucial for calculating isotopic enrichment with confidence. nih.gov

To handle the large sample loads from metabolomics studies, these high-resolution instruments are often coupled with liquid chromatography (LC-MS) and automated systems. springernature.com Furthermore, techniques like continuous-flow isotope ratio mass spectrometry (CF-IRMS) offer a rapid and automated alternative to conventional methods, capable of analyzing samples with varying sizes and isotopic enrichments. nih.gov Such advancements are critical for moving tracer studies from low-volume, specialized analyses to high-throughput screening platforms that can be used in larger-scale research.

Table 2: Comparison of Bioanalytical Techniques for Isotopic Analysis

| Technique | Primary Advantage | Application in Theophylline-1,3-¹⁵N₂,¹³C Studies |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile, low molecular weight compounds. | Quantification of specific, derivatized metabolites of theophylline. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of non-volatile compounds in complex mixtures. | Primary tool for separating and identifying theophylline and its labeled metabolites in biological fluids. springernature.com |

| Fourier-Transform Mass Spectrometry (FT-MS) | Ultra-high mass resolution and accuracy. | Unambiguous identification of isotopologues and structural elucidation of novel metabolites. nih.gov |

| Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) | High-throughput, automated analysis of isotope ratios. | Rapidly screening large numbers of samples for overall isotopic enrichment in metabolic end-products like CO₂ or urinary nitrogen. nih.gov |

Exploration of Theophylline-1,3-¹⁵N₂,¹³C in Novel In Vitro Disease Models for Mechanistic Insights

In vitro systems, such as cell cultures and excised tissues, provide controlled environments to investigate the specific mechanisms of drug metabolism. nih.gov The use of Theophylline-1,3-¹⁵N₂,¹³C in these models can offer profound mechanistic insights into how cellular metabolism is altered in various disease states, entirely separate from assessing the drug's therapeutic effect.

For example, by applying the labeled tracer to liver cell cultures derived from healthy versus diseased models (e.g., non-alcoholic fatty liver disease), researchers can directly measure differences in the rate and pathway of theophylline metabolism. The specific labels (¹³C and ¹⁵N) allow for the precise tracking of the xanthine ring's fate as it is processed by cellular enzymes. This can reveal metabolic bottlenecks or shunts that are characteristic of the disease pathology.

Similarly, in models of cardiovascular or neurological disease, Theophylline-1,3-¹⁵N₂,¹³C can be used to probe the metabolic capacity of specific cell types (e.g., cardiac progenitor cells, astrocytes). nih.govfrontiersin.org A study on the isotopomer 1,3-¹⁵N;2-¹³C-phenobarbitone, a compound with a similar labeling pattern, demonstrated that isotopic substitution can significantly affect binding to proteins like human serum albumin. nih.gov This highlights how labeled compounds can be used to investigate fundamental biochemical interactions, providing mechanistic data on how disease-related changes in protein concentration or conformation might alter drug binding and distribution at a molecular level.

Contribution to the Advancement of General Stable Isotope Tracer Methodologies in Drug Metabolism Research

The use of multiply-labeled tracers like Theophylline-1,3-¹⁵N₂,¹³C represents a significant advancement in the sophistication of drug metabolism studies. While single-labeled tracers are useful, the presence of both ¹³C and ¹⁵N isotopes in the same molecule provides a more robust tool for pathway elucidation.

This dual-labeling strategy helps researchers to:

Confirm the integrity of the core molecular structure: If a metabolite is found containing both ¹³C and ¹⁵N labels, it confirms that the xanthine ring structure remains intact. Conversely, the appearance of metabolites with only one of the labels can signal the specific cleavage of the ring.

Differentiate metabolic pathways: Different metabolic transformations may involve the loss of a nitrogen or carbon atom. The specific isotopic signature of the resulting metabolites provides clear evidence of the biochemical reactions that have occurred.

Enhance analytical accuracy: The presence of multiple labels provides a more complex and unique mass signature, aiding in the confident identification of drug-related metabolites against a complex background of endogenous molecules in biological samples.

Q & A

Q. What methodologies are recommended for synthesizing Theophylline-1,3-15N₂,¹³C and confirming its isotopic labeling integrity?

The synthesis of Theophylline-1,3-15N₂,¹³C typically involves modifying the parent theophylline structure using isotope-enriched precursors. Key steps include:

- Reaction optimization : Selecting solvents (e.g., aqueous media for neutralization reactions) and stoichiometric ratios to maximize yield .

- Structural confirmation : Employing elemental analysis, infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic incorporation and purity .

- Isotopic purity validation : Using nuclear magnetic resonance (NMR) with ¹³C and ¹⁵N-specific probes to quantify labeling efficiency and rule out isotopic scrambling .

Q. How can researchers distinguish Theophylline-1,3-15N₂,¹³C from its unlabeled counterpart in analytical workflows?

- Mass spectrometry (MS) : Monitor mass-to-charge (m/z) ratios for shifts corresponding to ¹³C (+1 Da per labeled carbon) and ¹⁵N (+1 Da per labeled nitrogen) substitutions .

- NMR spectroscopy : Compare ¹³C and ¹⁵N chemical shifts in labeled vs. unlabeled theophylline, focusing on the 1,3-positions. Dynamic nuclear polarization (DNP) can enhance sensitivity for low-abundance isotopes .

- Isotope ratio mass spectrometry (IRMS) : Quantify isotopic enrichment ratios (e.g., ¹⁵N/¹⁴N) to validate labeling accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical for using Theophylline-1,3-15N₂,¹³C in metabolic flux analysis (MFA)?

MFA with dual-labeled theophylline requires:

- Tracer selection : Ensuring isotopic labels are positioned in metabolically active sites (e.g., methylxanthine backbone) to track catabolic pathways .

- Steady-state vs. dynamic labeling : Deciding between long-term isotopic equilibration (steady-state) or pulse-chase experiments (dynamic) based on the research objective .

- Data correction : Accounting for natural abundance isotopes and isotopic dilution effects using computational tools like OpenFLUX or INCA .

Q. How can contradictory data arise in studies using Theophylline-1,3-15N₂,¹³C, and how should they be resolved?

Contradictions may stem from:

- Isotopic interference : Cross-talk between ¹³C and ¹⁵N signals in NMR or MS datasets. Mitigate by using orthogonal techniques (e.g., tandem MS/MS for fragment-specific isotope detection) .

- Compartmentalization artifacts : Uneven distribution of labeled metabolites in cellular subpopulations. Use single-cell metabolomics or spatially resolved imaging (e.g., MALDI-TOF) to resolve heterogeneity .

- Kinetic discrepancies : Divergent labeling kinetics due to enzyme promiscuity. Validate with enzyme inhibition assays or genetic knockouts .

Q. What strategies optimize the use of Theophylline-1,3-15N₂,¹³C in pharmacokinetic (PK) studies with low analyte concentrations?

- Sensitivity enhancement : Couple ultra-high-performance LC (UHPLC) with high-resolution MS (HRMS) or isotope-coded affinity tags (ICATs) to improve detection limits .

- Internal standardization : Use structurally analogous internal standards (e.g., Theophylline-d₆) to correct for matrix effects and ion suppression .

- In vivo tracing : Combine with microdosing protocols to minimize biological perturbations while maintaining isotopic detectability .

Methodological Challenges and Solutions

Q. How should researchers address isotopic dilution when administering Theophylline-1,3-15N₂,¹³C in complex biological systems?

- Dose calibration : Pre-experimentally determine the minimum enrichment required for detection above background noise using spiked controls .

- Compartment-specific modeling : Apply computational frameworks (e.g., non-stationary MFA) to account for intracellular metabolite pools and transport kinetics .

- Validation with parallel labels : Co-administer ¹³C- and ¹⁵N-labeled analogs to cross-validate flux rates and identify dilution hotspots .

Q. What are the best practices for integrating Theophylline-1,3-15N₂,¹³C data into multi-omics workflows?

- Data harmonization : Align isotopic labeling data with transcriptomic/proteomic datasets using bioinformatics pipelines (e.g., MetaboAnalyst or XCMS Online) .

- Pathway mapping : Overlay isotopic enrichment patterns onto genome-scale metabolic models (GEMs) to identify rate-limiting steps .

- Ethical reporting : Disclose isotopic purity, batch variability, and potential confounding factors (e.g., solvent residues) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.